3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is an organic compound notable for its functional groups and potential applications in medicinal chemistry. This compound features a chloro group, a sulfonamide moiety, and a dioxaborolane group, which contribute to its chemical reactivity and biological activity.
This compound belongs to the class of benzenesulfonamides and is classified as a boron-containing organic compound due to the presence of the dioxaborolane group. Its unique structure allows it to participate in various chemical reactions typical of both sulfonamides and boron compounds.
The synthesis of 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves a multi-step process:
The reaction conditions typically require careful control of temperature and pressure to optimize yields. The use of palladium catalysts is critical for enhancing reaction rates and selectivity during the coupling process.
The molecular formula for 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is , with a molecular weight of approximately 393.69 g/mol.
This structure indicates the presence of a sulfonamide group attached to a chlorinated benzene ring and a dioxaborolane substituent that enhances its reactivity .
The compound can participate in various chemical reactions typical of both sulfonamides and boron compounds:
The reactivity of this compound is largely influenced by the electron-withdrawing effects of the chloro group and the electron-donating properties of the dioxaborolane moiety. This balance allows for selective reactions under mild conditions .
The mechanism by which 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide exerts its effects involves several key steps:
The efficiency of these reactions can be influenced by factors such as solvent choice and catalyst loading. Studies have shown that using optimized conditions can lead to high yields of desired products .
Relevant analyses include spectroscopic methods (NMR and IR) for structural confirmation and purity assessment .
The applications of 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide are diverse:
Directed ortho-metalation (DoM) leverages sulfonamide’s ability to act as a directing group for regioselective halogenation, enabling precise borylation at sterically hindered positions. The synthesis begins with benzenesulfonamide as the core scaffold. Treatment with strong bases like n-butyllithium (n-BuLi) at low temperatures (–78°C) generates a dianionic species, where the sulfonamide nitrogen directs lithiation to the ortho position. Subsequent quenching with electrophiles (e.g., chlorine gas or N-chlorosuccinimide) installs the chloro substituent at C3. The chlorinated intermediate then undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and palladium catalysts (e.g., Pd(dppf)Cl₂) to introduce the boronate ester at C4. This stepwise approach achieves >85% regioselectivity due to the sulfonamide’s strong coordination with lithium [4] [6].
Key advantages:
Suzuki-Miyaura cross-coupling enables direct boronate installation on pre-halogenated sulfonamide scaffolds. 4-Bromo-3-chlorobenzenesulfonamide serves as the optimal precursor due to bromine’s superior leaving-group ability over chlorine. Key catalytic systems include:
Table 1: Cross-Coupling Conditions for Boronate Installation
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (β/γ) |
|---|---|---|---|---|
| Pd(PPh₃)₄/K₂CO₃ | Toluene/EtOH | 85 | 78 | N/A |
| [Cp*Ru(MeCN)₃]PF₆ | THF | 60 | 95 | >20:1 |
| CpRu(PPh₃)₂Cl | 1,4-Dioxane | 70 | 65 | >20:1 |
Steric effects dominate selectivity: bulky Cp* ligands favor anti-addition products (Z/E >20:1), while smaller Cp ligands promote syn-addition [2].
Sulfonamide groups are susceptible to electrophilic attack and oxidation during borylation. Two protection/deprotection strategies optimize stability:1. Tert-butoxycarbonyl (Boc) Protection:- Sulfonamide reacts with Boc₂O/DMAP in CH₂Cl₂ to form N-Boc-sulfonamide.- Stability: Withstands Miyaura borylation conditions (Pd catalysts, 80°C).- Deprotection: TFA/CH₂Cl₂ (0°C to RT, 2h) restores NH₂ without boronate cleavage [9].
Table 2: Stability of Protected Sulfonamides During Borylation
| Protecting Group | Stability to Pd Catalysis | Acid Stability | Base Stability | Deprotection Yield (%) |
|---|---|---|---|---|
| Boc | High | Low | Moderate | 92 |
| TBDMS | Moderate | High | High | 88 |
| None (unprotected) | Low | High | High | N/A |
Storage of the final compound requires refrigeration (2–8°C) under inert gas to prevent boronate hydrolysis and sulfonamide oxidation [1].
CAS No.: 13474-59-4
CAS No.: 1246815-51-9
CAS No.:
CAS No.: